Benzoic acid, 3-[3-(3-methoxyphenyl)-2,4-dioxo-1-imidazolidinyl]-
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Overview
Description
3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a methoxyphenyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone ring, which can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using reagents such as methoxybenzene and a suitable electrophile. Finally, the benzoic acid moiety is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the imidazolidinone ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl groups in the imidazolidinone ring results in a dihydroxy derivative .
Scientific Research Applications
3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoic acid: A simpler analog with a methoxy group attached to the benzene ring.
3-Methoxyphenylpropionic acid: Contains a propionic acid moiety instead of the imidazolidinone ring.
3-Methoxyphenylboronic acid: Features a boronic acid group instead of the benzoic acid moiety
Uniqueness
The uniqueness of 3-(3-(3-Methoxyphenyl)-2,4-dioxoimidazolidin-1-yl)benzoic acid lies in its combination of functional groups, which allows it to participate in diverse chemical reactions and exhibit a wide range of biological activities. The presence of the imidazolidinone ring and the methoxyphenyl group provides additional sites for chemical modification, enhancing its versatility as a research tool and potential therapeutic agent .
Properties
CAS No. |
651748-52-6 |
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Molecular Formula |
C17H14N2O5 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)-2,4-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O5/c1-24-14-7-3-6-13(9-14)19-15(20)10-18(17(19)23)12-5-2-4-11(8-12)16(21)22/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
JCMKJOKUQVMWON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CN(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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